molecular formula C19H19NO4 B1531850 1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate CAS No. 2133807-67-5

1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate

Cat. No. B1531850
CAS RN: 2133807-67-5
M. Wt: 325.4 g/mol
InChI Key: SHXHTZRRMINVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate, also known as DPIB, is a synthetic compound that belongs to the class of isoquinolines. It has been found to have potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Asymmetric Synthesis

    A study focused on the asymmetric unit of a similar compound, demonstrating its structural analysis through crystallography. This research contributes to understanding the molecular configuration and interaction within crystals, emphasizing the compound's application in structural chemistry (Cedillo-Cruz et al., 2013).

  • Chemical Reactivity and Derivative Formation

    Another research explored the reactions of certain isoquinoline derivatives with ketenethioacetals, yielding various substitution products. This study highlights the compound's versatility in synthesizing heterocyclic ketenethioacetal derivatives with potential pharmaceutical applications (Ueno et al., 1974).

Photophysical Properties

  • Aggregation-Enhanced Emission: Research on 1,8-naphthalimide based compounds, closely related to the compound , has revealed their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation-enhanced emission. This property is significant for developing optical materials and sensors (Srivastava et al., 2016).

Catalysis and Synthesis

  • Catalyzed Synthesis of Derivatives: A method described the catalyzed synthesis of pyranoquinoline and furoquinoline derivatives, showcasing the compound's role in facilitating efficient and selective chemical reactions. Such research underscores its importance in synthetic organic chemistry and material science (Wang et al., 2010).

properties

IUPAC Name

(1,3-dioxo-2-propylbenzo[de]isoquinolin-6-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-6-16(21)24-15-10-9-14-17-12(15)7-5-8-13(17)18(22)20(11-4-2)19(14)23/h5,7-10H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHTZRRMINVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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